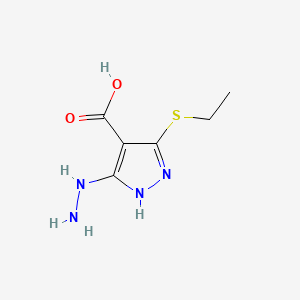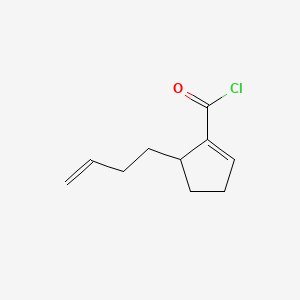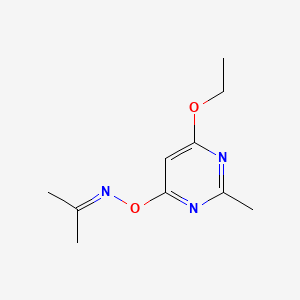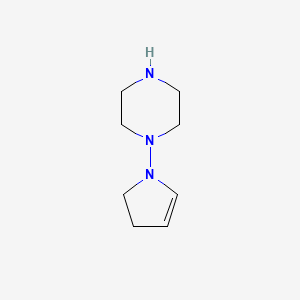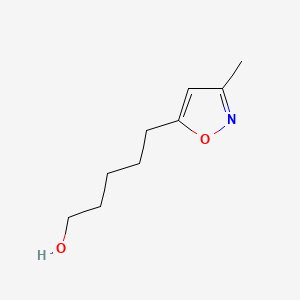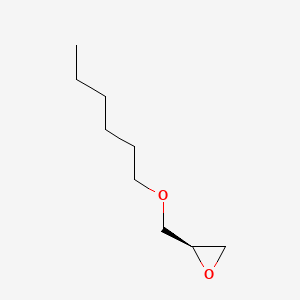
Hexyl glycidyl ether, (R)-
Descripción general
Descripción
Hexyl glycidyl ether, ®-, also known as ®-2-(hexyloxy)methyl oxirane, is an organic compound with the molecular formula C9H18O2. It is a chiral epoxide, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is commonly used in the synthesis of various chemicals and materials due to its reactive epoxide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl glycidyl ether, ®-, can be synthesized through the reaction of hexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxide ring. The reaction conditions typically involve:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of hexyl glycidyl ether, ®-, often involves continuous flow reactors to ensure consistent product quality and yield. The process includes:
Mixing: Hexanol and epichlorohydrin are mixed in a reactor.
Reaction: The mixture is heated and stirred in the presence of a base catalyst.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity hexyl glycidyl ether, ®-.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl glycidyl ether, ®-, undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted alcohols, amines, or thiols.
Aplicaciones Científicas De Investigación
Hexyl glycidyl ether, ®-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Utilized in drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: Used as a reactive diluent in epoxy resins, improving their mechanical properties and reducing viscosity.
Mecanismo De Acción
The mechanism of action of hexyl glycidyl ether, ®-, primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
Hexyl glycidyl ether, ®-, can be compared with other glycidyl ethers such as:
- Butyl glycidyl ether
- Octyl glycidyl ether
- Phenyl glycidyl ether
Uniqueness
- Chain Length : Hexyl glycidyl ether, ®-, has a six-carbon chain, which provides a balance between hydrophobicity and reactivity.
- Reactivity : The epoxide group in hexyl glycidyl ether, ®-, is highly reactive, making it suitable for various chemical modifications.
- Applications : Its unique properties make it suitable for use in a wide range of applications, from industrial to biomedical fields.
By understanding the properties, preparation methods, and applications of hexyl glycidyl ether, ®-, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial purposes.
Propiedades
IUPAC Name |
(2R)-2-(hexoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEGUDKOYOIOOP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121906-43-2 | |
| Record name | Hexyl glycidyl ether, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121906432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXYL GLYCIDYL ETHER, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84R49QT87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
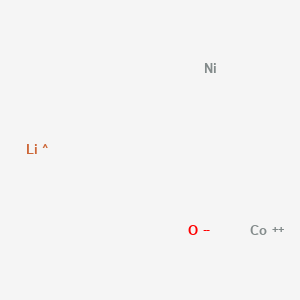
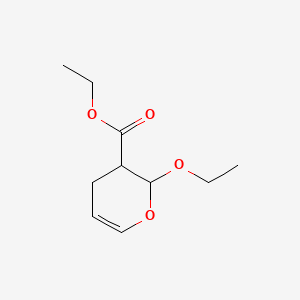
![3H-Imidazo[4,5-g]quinazoline-6-carboxaldehyde, 5,8-dihydro-4,9-dihydroxy-2,3-dimethyl-8-oxo- (9CI)](/img/new.no-structure.jpg)
![[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate](/img/structure/B571180.png)

